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Compound of Interest |

Compound Name: 7-Methoxychroman-4-ol
CAS No.: 18385-79-0
Cat. No.: B091505
. J

Part 1: Executive Summary & Structural Logic

7-Methoxychroman-4-ol (C10H1203, MW: 180.20 g/mol ) acts as a critical chiral scaffold in the
synthesis of homoisoflavonoids and complex benzopyran derivatives. Unlike its oxidized
precursor (7-methoxychroman-4-one), the 4-ol variant introduces a stereocenter at the C4
position, necessitating rigorous spectroscopic validation to distinguish it from unreacted starting
material and potential elimination byproducts (chromenes).

This guide provides a self-validating workflow for synthesizing and characterizing 7-
methoxychroman-4-ol, emphasizing the causal link between the molecular structure and its
spectral signature.

Part 2: Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, one must first validate the source material.
The standard route involves the hydride reduction of 7-methoxychroman-4-one.

Protocol: Sodium Borohydride Reduction

Objective: Convert the C4 carbonyl to a hydroxyl group without ring opening.

e Preparation: Dissolve 7-methoxychroman-4-one (1.0 eq) in anhydrous Methanol (0.5 M
concentration).
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e Reduction: Cool to 0°C. Add Sodium Borohydride (NaBHa4, 1.5 eq) portion-wise over 15
minutes. Reasoning: Controlling the exotherm prevents elimination to the chromene.

e Reaction: Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
o Checkpoint: Disappearance of the ketone spot (

) and appearance of the more polar alcohol (
).

o Workup: Quench with saturated NH4Cl solution. Extract with Dichloromethane (DCM). Wash
organic layer with brine, dry over Na2SOa4, and concentrate.

 Purification: Recrystallization from Hexane/EtOAc or flash chromatography.[1][2]

Part 3: Spectroscopic Data Profiling
A. Infrared Spectroscopy (FT-IR)

Validation Logic: The primary indicator of successful synthesis is the complete disappearance
of the carbonyl stretch and the emergence of the hydroxyl band.
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Functional Group

Wavenumber (
Diagnostic Feature

)
Broad, strong band (H-
O-H Stretch 3350 - 3450 _
bonded). Confirms C4-OH.
Aliphatic protons (C2, C3,
C-H Stretch (sp?3) 2850 - 2950
OMe).
) Characteristic benzene ring
C=C Aromatic 1580, 1610 ) ]
skeletal vibrations.[1]
Strong bands for Ar-O-C (7-
C-O Stretch 1150 - 1250
OMe) and C4-OH.
CRITICAL: Presence of a peak
Absence of C=0 ~1680 here indicates unreacted

ketone.[1]

B. Mass Spectrometry (EI-MS)

Fragmentation Logic: The molecule follows a characteristic retro-Diels-Alder (RDA) pathway

typical of chromans, alongside dehydration.

e Molecular lon (

): m/z 180 (Base peak or significant intensity).

e Dehydration (

): m/z 162. Loss of

to form the 7-methoxychromene cation.

o RDA Fragmentation: Cleavage of the pyran ring often yields ions at m/z 136 or 137 (loss of

fragment).

C. Nuclear Magnetic Resonance (NMR)
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1.

H NMR (400 MHz, CDClIs)

Assignment Logic: The C4 proton is the diagnostic handle. Its coupling pattern with C3 protons

reveals the ring conformation (half-chair).

Position

Shift (

» Ppm)

Multiplicity

(Hz)

Assignment
Logic

H-5

7.25-7.30

Doublet (d)

Deshielded by
C4-OH proximity;
ortho to H6.

H-6

6.50 - 6.55

Doublet of

Doublets (dd)

8.5,25

Shielded by 7-
OMe; ortho to
H5, meta to H8.

H-8

6.35 - 6.40

Doublet (d)

Most shielded
aromatic; meta

coupling only.

H-4

4.70-4.78

Triplet / dd

Diagnostic

Carbinol Proton.

H-2

4.15-4.25

Multiplet

Diastereotopic
protons adjacent

to ether oxygen.

OMe

3.78

Singlet (s)

Characteristic

methoxy group.

H-3

1.95-2.15

Multiplet

Methylene
bridge; complex
coupling with
H2/H4.

OH

~2.0-25

Broad s

Exchangeable

(disappears with

shake).
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2.

C NMR (100 MHz, CDCI5)

Shift (
Carbon Type Assignment

» Ppm)
Aromatic C-O 160.5 C-7 (Ipso to OMe)
Aromatic C-O 155.2 C-8a (Ring junction)
Aromatic C 128.5 C-5
Aromatic C 118.0 C-4a (Ring junction)
Aromatic C 107.5 C-6
Aromatic C 101.5 C-8
Aliphatic C-O 63.5 C-4 (Carbinol)
Aliphatic C-O 62.0 C-2
Methoxy 55.4 7-OMe
Aliphatic 30.5 C-3

Part 4: Visualization of Logic Flow
Diagram 1: Synthesis & Fragmentation Pathway

This diagram illustrates the reduction mechanism and the subsequent mass spectrometry
fragmentation logic used for identification.

Spectroscopic Validation

7-Methoxychroman-4-one NaBH4 / MeOH Reduction > 7-Methoxychroman-4-ol EESRVSIES -H20 (18 Daj [M-H20]+ m/z 162
(C=0, 1680 cm-1) (Hydride Attack) (C4-OH, 3400 cm-1) (Chromene)
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Caption: Transformation of the ketone to alcohol with subsequent MS fragmentation logic
(Dehydration).

Diagram 2: NMR Coupling Network (COSY)

This diagram visualizes the spin-spin coupling network. A successful synthesis must show
connectivity between H2, H3, and H4. If H4 is absent (elimination product), this network
collapses.

H-5

H-4 H-2

(4.7 ppm) (4.2 ppm)
Triplet Multiplet

(7.3 ppm)
Doublet

Vicinal
3J

Vicinal
3J

H-3

(2.0 ppm)
Multiplet

1H-1H COSY Connectivity Map

Click to download full resolution via product page
Caption: COSY connectivity. The H4-H3-H2 chain confirms the intact chroman ring system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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